Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Biology and Material Sciences
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. rsc.orgenpress-publisher.com In the realm of chemical biology, the presence of a pyridine scaffold can significantly influence a molecule's pharmacological profile. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility and bioavailability of drug candidates. enpress-publisher.comresearchgate.net This feature is crucial for the design of effective therapeutic agents. Pyridine derivatives are integral components of numerous approved drugs, showcasing a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties. rsc.orgmdpi.com
In material sciences, the electron-deficient nature of the pyridine ring, coupled with the lone pair of electrons on the nitrogen atom, imparts unique electronic and coordination properties. wikipedia.org This makes pyridine-containing compounds valuable as ligands in coordination chemistry for the formation of metal-organic frameworks (MOFs) and catalysts. wikipedia.org Their inherent aromaticity and tunable electronic characteristics also make them suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and sensors.
Overview of Substituted Pyridine-Amine Analogues in Academic Research
Substituted pyridine-amine analogues represent a significant subclass of pyridine derivatives that are extensively investigated in academic research. These compounds feature a pyridine ring linked to an amine functional group, often through an alkyl or aryl spacer. The nature and position of the substituents on both the pyridine ring and the amine moiety allow for fine-tuning of the molecule's steric and electronic properties.
The amino group can serve as a key interaction point in biological systems, acting as a hydrogen bond donor or a basic center. The combination of the pyridine and amine functionalities can lead to compounds with interesting biological activities. For instance, various substituted aminopyridines have been explored as kinase inhibitors for cancer therapy and as agents targeting other biological pathways. nih.gov Furthermore, the presence of multiple nitrogen atoms makes these molecules excellent chelating agents for metal ions, leading to their use in the development of novel catalysts and coordination complexes with interesting magnetic or optical properties. mdpi.com
Contextualization of Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine within Established Chemical Compound Classes
This compound, with the Chemical Abstracts Service (CAS) registry number 778518-97-1, belongs to the class of N-alkyl-N'-pyridyl-alkanediamines. Structurally, it is characterized by a pyridine ring substituted at the 4-position with a propylamino linker, which is further terminated by a dimethylamino group.
This compound can be classified in several ways:
As a Pyridine Derivative: It is fundamentally a derivative of pyridine, specifically 4-aminopyridine (B3432731).
As a Diamine: The presence of two amine functionalities, a secondary amine attached to the pyridine ring and a tertiary amine at the terminus of the propyl chain, places it in the diamine category.
As a Propylamine Derivative: The three-carbon propyl chain forms the backbone connecting the pyridinylamino and dimethylamino moieties.
The structural features of this compound suggest its potential as a bidentate or tridentate ligand in coordination chemistry, with the pyridyl nitrogen and the two amino nitrogens available for coordination with metal centers. Furthermore, its structural similarity to biologically active aminopyridine derivatives suggests potential applications in medicinal chemistry research.
Chemical Identity and Properties
The fundamental characteristics of a chemical compound are defined by its structure and physicochemical properties. This section provides a detailed overview of this compound.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is N,N-dimethyl-N'-(pyridin-4-yl)propane-1,3-diamine. Its chemical structure consists of a pyridine ring linked at the 4-position to the nitrogen atom of a 3-(dimethylamino)propylamine chain.
| Identifier | Value |
| IUPAC Name | N,N-dimethyl-N'-(pyridin-4-yl)propane-1,3-diamine |
| CAS Number | 778518-97-1 |
| Molecular Formula | C10H17N3 |
| SMILES | CN(C)CCCNC1=CC=NC=C1 |
Physicochemical Properties
The physicochemical properties of a compound are crucial for its handling, application, and behavior in various systems. The available data for this compound is summarized below.
| Property | Value | Source |
| Molecular Weight | 179.26 g/mol | bldpharm.com |
| Boiling Point | 307.7±22.0 °C | (Predicted) |
| MDL Number | MFCD11116456 | bldpharm.com |
Synthesis and Characterization
While specific, detailed, and peer-reviewed synthesis procedures for this compound are not extensively reported in publicly available literature, a general synthetic strategy can be inferred from standard organic chemistry principles. A plausible route would involve the nucleophilic substitution reaction between 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) and N,N-dimethylpropane-1,3-diamine.
General Reaction Scheme:
This reaction would likely be carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and may require heating to proceed at a reasonable rate. The purification of the final product would typically involve techniques such as distillation or column chromatography.
Characterization of the synthesized compound would rely on a combination of spectroscopic methods to confirm its structure and purity.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the protons on the pyridine ring, the methylene (B1212753) groups of the propyl chain, and the methyl groups of the dimethylamino moiety. The chemical shifts and coupling patterns would be characteristic of the specific electronic environment of each proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to the different carbon atoms in the pyridine ring, the propyl chain, and the dimethylamino group.
IR (Infrared) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching (from the secondary amine), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (from the pyridine ring), and C-N stretching.
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (179.26 g/mol ), along with fragmentation patterns characteristic of the cleavage of the propyl chain and the loss of the dimethylamino or pyridinylamino groups.
Research Applications
While specific, in-depth research articles focusing solely on this compound are scarce, its structural motifs suggest potential areas of application in both medicinal chemistry and materials science.
Potential Applications in Medicinal Chemistry
The combination of a 4-aminopyridine scaffold and a diamine side chain suggests several potential avenues for medicinal chemistry research. 4-aminopyridine itself is known to be a potassium channel blocker. The diamine side chain could modulate this activity or introduce new pharmacological properties. The presence of multiple nitrogen atoms also makes it a potential scaffold for the development of metal-based therapeutic or diagnostic agents. The dimethylamino group can influence the compound's basicity and lipophilicity, which are important parameters for drug design.
Potential Applications in Material Sciences
In the field of materials science, the ligand properties of this compound are of particular interest. The three nitrogen atoms (one pyridinic and two aminic) can act as coordination sites for a variety of metal ions. This could enable its use in the synthesis of:
Coordination Polymers and Metal-Organic Frameworks (MOFs): By linking metal centers, this compound could form extended one-, two-, or three-dimensional structures with potential applications in gas storage, separation, and catalysis.
Homogeneous Catalysts: The formation of well-defined metal complexes with this ligand could lead to new catalysts for a range of organic transformations. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the catalytic center.
Structure
3D Structure
Properties
IUPAC Name |
N',N'-dimethyl-N-pyridin-4-ylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13(2)9-3-6-12-10-4-7-11-8-5-10/h4-5,7-8H,3,6,9H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKOCTLMWIAVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches for Dimethyl 3 Pyridin 4 Yl Amino Propyl Amine and Its Analogues
Strategic Synthetic Pathways for the Pyridine-Amine Core Structure
The formation of the central pyridine-amine bond is a critical step in the synthesis of Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine. Several classical and modern synthetic methods can be employed to achieve this transformation, each with its own advantages and limitations.
Reductive Amination Routes in Alkylamine Synthesis
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. In the context of synthesizing the target compound, this would ideally involve the reaction of 4-aminopyridine (B3432731) with 3-(dimethylamino)propanal (B36496). The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.
However, the direct reductive amination of aminopyridines can be challenging. The inherent basicity of the pyridine (B92270) ring nitrogen can interfere with the reaction, potentially acting as a buffer and slowing down both the imine formation and the subsequent reduction step. nih.gov For instance, attempts to directly alkylate 3-amino-4-chloropyridine (B21944) using standard reductive amination conditions have shown poor conversion or complete failure. nih.gov This suggests that a straightforward, one-pot reductive amination of 4-aminopyridine with 3-(dimethylamino)propanal might be inefficient without careful optimization of catalysts and reaction conditions.
Table 1: Reductive Amination Approaches and Considerations
| Reactants | Catalyst/Reducing Agent | Key Challenges | Potential Solutions |
|---|---|---|---|
| 4-Aminopyridine, 3-(Dimethylamino)propanal | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | Basicity of pyridine nitrogen interfering with catalysis. | Use of stronger acid catalysts, protection-alkylation-deprotection sequence. |
Condensation Reactions in Pyridine-Amine Formation
Condensation reactions, particularly nucleophilic aromatic substitution (SNAr), provide a robust and frequently utilized route to the pyridine-amine core. This approach typically involves the reaction of a halo-substituted pyridine with an appropriate amine. For the synthesis of this compound, the reaction between 4-chloropyridine (B1293800) and N,N-dimethyl-1,3-propanediamine is a primary example.
This type of reaction is a cornerstone of pyridine chemistry. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, especially at the 2- and 4-positions. The reaction is typically carried out by heating the reactants, often in the presence of a base to neutralize the hydrogen halide formed during the reaction.
The general mechanism involves the nucleophilic attack of the amine on the carbon atom bearing the halogen, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the halide restores the aromaticity of the pyridine ring and yields the desired product.
A variety of solvents can be used, and the choice often depends on the boiling point required to drive the reaction to completion. The use of a base, such as potassium carbonate or triethylamine (B128534), is common to scavenge the HCl generated.
Table 2: Condensation Reaction for Pyridine-Amine Formation
| Pyridine Substrate | Amine Nucleophile | Typical Conditions | Product |
|---|
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to generate a diverse range of substituted aminopyridines. mdpi.com
One plausible, though hypothetical, MCR approach could involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen source like N,N-dimethyl-1,3-propanediamine, followed by a cyclization and aromatization sequence. However, controlling the regioselectivity to obtain the desired 4-amino substitution pattern would be a significant challenge.
More established MCRs for pyridine synthesis, such as the Hantzsch pyridine synthesis, typically involve the reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. baranlab.org Adapting such a reaction to incorporate the N,N-dimethylaminopropyl moiety would require a custom-designed starting material or a post-MCR modification step. 4-(Dimethylamino)pyridine (DMAP) itself has been used as a catalyst in various three-component reactions to synthesize heterocyclic compounds, highlighting the utility of such structures in facilitating complex transformations. researchgate.netnih.govichem.md
Methods for Propyl Chain and N-Substitution Elaboration
Once the pyridine-amine core is established, or as an alternative synthetic strategy, methods to introduce and modify the propyl chain and the N,N-dimethylamino group are employed.
Introduction of the N,N-Dimethylaminoalkyl Moiety
A direct and common method for introducing the N,N-dimethylaminopropyl group is through the alkylation of 4-aminopyridine. This involves reacting 4-aminopyridine with a suitable three-carbon electrophile that already contains the dimethylamino group, such as 3-chloro-N,N-dimethylpropan-1-amine. chemicalbook.com
The reaction is a nucleophilic substitution where the exocyclic amino group of 4-aminopyridine acts as the nucleophile, displacing the chloride from the alkyl chain. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The choice of solvent and temperature can influence the reaction rate and yield.
The synthesis of the alkylating agent, 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, can be achieved by reacting 3-dimethylamino-1-propanol (B49565) with thionyl chloride. chemicalbook.com
An alternative approach involves the reaction of 4-aminopyridine with acrylonitrile (B1666552) via a Michael addition, followed by the reduction of the resulting nitrile to the primary amine and subsequent dimethylation. However, this is a more circuitous route compared to the direct alkylation. The synthesis of N,N-dimethyl-1,3-propanediamine itself is well-established, often starting from the reaction of dimethylamine (B145610) with acrylonitrile, followed by hydrogenation. google.comcetjournal.it
Table 3: Introduction of the N,N-Dimethylaminoalkyl Moiety
| Starting Material | Reagent | Reaction Type | Key Considerations |
|---|---|---|---|
| 4-Aminopyridine | 3-Chloro-N,N-dimethylpropan-1-amine | Nucleophilic Alkylation | Requires a base to neutralize HCl. |
Derivatization Strategies for Pyridine Ring Modifications
Modification of the pyridine ring in this compound or its analogues can be performed to modulate its chemical and physical properties. The amino group at the 4-position is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the pyridine nitrogen is deactivating towards electrophilic attack. The outcome of such reactions is often a balance between these two effects.
Common derivatization reactions for pyridines include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyridine ring can provide handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Nitration: While challenging on an unsubstituted pyridine, the activating amino group may facilitate nitration at the 3- and 5-positions. The nitro group can then be reduced to an amino group, allowing for further derivatization.
Sulfonation: Similar to nitration, sulfonation can introduce a sulfonic acid group onto the ring.
Metalation and Cross-Coupling: Directed ortho-metalation can be used to introduce substituents at the 3-position, followed by reaction with various electrophiles.
The synthesis of various substituted aminopyridine derivatives has been reported, often starting from pre-functionalized pyridine rings. For example, the synthesis of N-substituted-3-amino-4-halopyridines provides a platform for further diversification. nih.gov
Catalytic and Green Chemistry Approaches in Synthesis
The synthesis of this compound and its analogues is increasingly benefiting from modern catalytic methods and green chemistry principles, which aim to enhance efficiency, reduce waste, and improve the environmental profile of chemical processes. Key strategies include transition-metal-catalyzed cross-coupling reactions and reductive aminations, often adapted to incorporate greener methodologies.
One of the most powerful and widely employed methods for constructing the crucial aryl C-N bond in these structures is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting an aryl halide (or triflate) with an amine. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target compound, this would typically involve the reaction of a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with N,N-dimethyl-1,3-propanediamine. The development of various generations of palladium catalysts and specialized phosphine (B1218219) ligands has significantly expanded the scope and functional group tolerance of this reaction, making it a versatile tool for preparing a wide array of aryl amines. wikipedia.orgnih.gov
Another significant catalytic approach is reductive amination. This method can be applied to synthesize the N,N-dimethyl-1,3-propanediamine precursor or potentially to form the final product in a convergent synthesis. For instance, the industrial synthesis of N,N-dimethyl-1,3-propanediamine often involves the catalytic hydrogenation of N,N-dimethylaminopropionitrile, frequently using a Raney-Ni catalyst. google.comresearchgate.netresearchgate.net This process is highly efficient and atom-economical. Green variations of reductive amination focus on using environmentally benign reducing agents and catalysts. An eco-friendly protocol for preparing N,N'-dibenzyl diamines involves the reduction of the corresponding di-Schiff bases using sodium borohydride (B1222165) under solvent-free conditions, which highlights a move away from volatile organic solvents. researchgate.net
The table below summarizes catalytic approaches relevant to the synthesis of the target compound and its precursors, with a focus on catalyst systems and reaction types.
| Reaction Type | Catalyst/Reagent | Reactants | Key Features & Green Aspects |
| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., Xantphos) | Aryl Halide (e.g., 4-Bromopyridine) + Amine (e.g., N,N-dimethyl-1,3-propanediamine) | High efficiency in C-N bond formation; applicable to heteroaromatic systems. Green efforts focus on catalyst loading reduction and alternative metals. nih.govnih.gov |
| Catalytic Hydrogenation | Raney-Ni | N,N-dimethylaminopropionitrile | High yield and selectivity for producing the diamine precursor; often used in continuous flow processes for industrial scale. google.comresearchgate.net |
| Reductive Amination (Solvent-Free) | Sodium Borohydride (NaBH₄) | Di-imine (from diamine and aldehyde) | Catalyst- and solvent-free reduction step, high yields, and simple work-up, aligning with green chemistry principles. researchgate.net |
| Schiff Base Complexation | Copper Perchlorate | Schiff base from 2-pyridylaldehyde and (3-dimethylamino)-1-propylamine | Demonstrates the use of copper, a more abundant metal, in forming complexes with related ligand structures. researchgate.netsamipubco.com |
Isolation and Purification Techniques for Research-Scale Preparation
The isolation and purification of this compound on a research scale are critical steps to ensure the compound's identity, purity, and suitability for subsequent applications. The basic nature of the amine functional groups dictates the choice of appropriate techniques, which typically involve a combination of extraction, chromatography, and crystallization.
Following the synthesis, the initial work-up procedure often involves an aqueous extraction to separate the product from inorganic salts and polar impurities. Given that the target molecule contains basic nitrogen atoms, the pH of the aqueous solution is a crucial parameter. The reaction mixture is typically diluted with water and a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane. nih.gov By adjusting the pH, the compound can be selectively partitioned between the aqueous and organic layers. For instance, washing the organic layer with an acidic solution can remove more basic impurities, while a subsequent basification of the aqueous layer followed by extraction can be used to isolate the desired amine product.
For the purification of amine compounds at a research scale, column chromatography is the most common and versatile technique. uw.edu The choice of stationary phase is critical; silica (B1680970) gel is widely used, but for basic compounds like pyridinylamines, it can sometimes lead to peak tailing or irreversible adsorption. In such cases, deactivating the silica gel with a small amount of a base like triethylamine in the eluent system is a common practice. Alternatively, basic alumina (B75360) can be a more suitable stationary phase. nih.gov A systematic approach to selecting the best stationary phase involves testing the stability of the crude product with small slurries of different materials (e.g., silica, neutral alumina, basic alumina) and analyzing the recovery by NMR spectroscopy to ensure the compound does not degrade during purification. nih.gov
The mobile phase (eluent) is carefully chosen to achieve good separation. A gradient elution, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol), is often employed. uw.eduresearchgate.net The progress of the separation is monitored by Thin-Layer Chromatography (TLC).
After chromatographic purification, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure. If the compound is a solid, recrystallization from a suitable solvent or solvent mixture can be performed to achieve high purity. For liquid products, distillation under reduced pressure (if the compound is thermally stable) might be an option.
The table below outlines common purification techniques used for compounds analogous to this compound.
| Technique | Stationary/Mobile Phase or Solvent | Purpose & Key Considerations |
| Liquid-Liquid Extraction | Organic Solvents (Ethyl Acetate, Dichloromethane) / Aqueous Solution | Initial separation from salts and polar/non-polar impurities. pH adjustment is critical for separating basic amines. nih.gov |
| Column Chromatography | Stationary Phase: Silica Gel, Basic Alumina. Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol (B129727) gradients. | Primary method for purification. The choice of stationary phase is crucial to prevent product degradation or loss. Eluent may be modified with a base (e.g., triethylamine) to improve separation of amines on silica. uw.edunih.gov |
| Crystallization | Ethanol/Water or other suitable solvent mixtures. | Final purification step for solid products to obtain high-purity material. |
| Distillation | Under reduced pressure. | Purification of thermally stable liquid products. |
Mechanistic Investigations of Molecular and Cellular Interactions in Vitro and in Silico
Target Identification and Engagement Studies
The aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows it to bind to numerous biological targets, primarily enzymes and receptors.
The pyridine (B92270) ring is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.
VEGFR2 and Tyrosine Kinases: Derivatives containing a pyridine ring have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase involved in angiogenesis. drugbank.comnih.gov For instance, a conformationally constrained 2-pyridone analogue demonstrated potent Met kinase inhibition with an IC50 value of 1.8 nM and also inhibited VEGFR-2 with an IC50 of 27 nM. nih.gov Similarly, a novel pyridine bioisostere of the multi-kinase inhibitor cabozantinib (B823) showed potent c-Met kinase inhibition with an IC50 of 4.9 nM. mdpi.com The design of 4-anilino-7-pyridyl-3-quinolinecarbonitriles led to a lead compound with potent Src kinase activity in enzyme and cell-based assays. nih.gov
PIM-1 Kinase: This serine/threonine kinase is a target in cancer therapy. The specific structural features of aminopyridine-containing compounds can be tailored to achieve high selectivity and potency against PIM-1.
Other Kinases: The versatility of the aminopyridine scaffold allows for its incorporation into inhibitors of a wide array of other kinases, playing a crucial role in the development of targeted therapies.
Table 1: Kinase Inhibition by Selected Pyridine Derivatives This table presents data for structurally related compounds, not Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine itself.
DNA topoisomerases are essential enzymes for managing DNA topology during replication and transcription. nih.gov Certain anti-cancer drugs, such as the aminoacridine derivative amsacrine, function by interfering with topoisomerase II. nih.gov The planar aromatic systems and nitrogen atoms present in aminopyridine derivatives are features that could facilitate interaction with the DNA-enzyme complex. This interaction can lead to the stabilization of the cleavage complex, where the DNA is cut but not resealed, ultimately triggering cell death. nih.gov While direct studies on simple aminopyridines are limited, the structural similarities to known topoisomerase poisons suggest a potential, yet unconfirmed, interaction. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. acs.org
Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been identified as moderately active inhibitors of both AChE and BChE. nih.gov Kinetic studies on various pyridine and pyrimidine (B1678525) derivatives often reveal a mixed-type inhibition mechanism. acs.orgmdpi.com For example, one study found that pyridine amine derivatives were generally more potent against equine BChE than the corresponding pyrimidine compounds, with the most potent inhibitor showing a Ki of 99 ± 71 nM. acs.org The binding affinity of these compounds can be enhanced by increasing molecular volume and other specific structural modifications. nih.gov
Table 2: Cholinesterase Inhibition by Aminopyridine/Aminopyrimidine Derivatives This table presents data for structurally related compounds, not this compound itself.
Cyclooxygenase (COX): The imidazo[1,2-a]pyridine (B132010) scaffold has been utilized to design selective COX-2 inhibitors. nih.gov In one study, a derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, demonstrated high potency (IC50 = 0.07 µM) and selectivity (Selectivity Index = 508.6) for COX-2 over COX-1. nih.gov Other pyridazinone-based molecules have also been investigated as dual COX-2 and 5-LOX inhibitors. nih.gov
Tyrosinase: This copper-containing enzyme is a key target for developing depigmentation agents. mdpi.comnorthumbria.ac.uk 3-Hydroxypyridine-4-ones, in particular, are known inhibitors of tyrosinase. nih.govnih.gov Research has shown that modifying the substitution pattern on the pyridine ring, such as adding an alkyl group at the 2-position, can minimize the interaction with tyrosinase while preserving other desired activities like metal chelation. nih.govnih.gov
CYP51 (Sterol 14α-demethylase): This enzyme is a member of the cytochrome P450 family and is a crucial target for antifungal agents. Azole drugs inhibit CYP51 by coordinating with the heme iron atom in the active site. researchgate.net Pyridine-based inhibitors have also been developed as potent and selective inhibitors of Trypanosoma cruzi CYP51, with the pyridine nitrogen interacting with the catalytic heme iron. northwestern.edu In vitro studies on 4-aminopyridine (B3432731) (4-AP) showed it did not directly inhibit most major human CYP enzymes, with only very weak inhibition of CYP2E1 observed at high concentrations (estimated IC50 of 125 μM). nih.govnih.gov
Glucosamine-6-phosphate synthase: This enzyme is a potential target for antimicrobial and antidiabetic agents. nih.govnih.gov While various heterocyclic and polycyclic compounds have been proposed as potential inhibitors based on molecular docking, specific data for aminopyridine-based inhibitors is not prominent in the reviewed literature. nih.gov
The aminopyridine scaffold is also integral to compounds that target various receptors. The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, while the amino group can act as a donor, facilitating precise interactions within receptor binding pockets.
For example, a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, which contain a pyridin-yl-amine structure, were identified as potent and selective A(2B) adenosine (B11128) receptor antagonists. nih.gov The lead compound from this series exhibited a high binding affinity with a Ki of 17 nM. nih.gov In another study, polyfunctionalized pyridines were developed that showed very high affinity for sigma-1 receptors (σ1R), a target for neurological disorders. nih.gov One such compound demonstrated a Ki of 1.45 nM for human σ1R, highlighting the potential for aminopyridine derivatives to act as high-affinity receptor ligands. nih.gov The pyridinium (B92312) group, a cationic form of pyridine, can also be used to create receptors that bind strongly to various anions through electrostatic interactions. researchgate.net
Table 3: Receptor Binding Affinity of Selected Pyridine Derivatives This table presents data for structurally related compounds, not this compound itself.
Receptor Binding and Allosteric Modulation
Sigma Receptor Affinity
There is currently no publicly available scientific literature detailing the in vitro or in silico evaluation of this compound for its affinity to sigma-1 (σ₁) or sigma-2 (σ₂) receptors. While various substituted pyridine and amine-containing compounds have been investigated for their potential as sigma receptor ligands, specific binding data, such as Kᵢ or IC₅₀ values, for this compound are not documented.
GABAergic and Glutamatergic System Interactions
Scientific studies investigating the direct interaction of this compound with components of the GABAergic and glutamatergic systems are not available in the current body of scientific literature. Consequently, there is no data on its potential effects on GABA or glutamate (B1630785) receptors, transporters, or associated signaling pathways.
Nucleic Acid Interactions (e.g., DNA/RNA Cleavage)
There are no published research findings that describe the interaction of this compound with nucleic acids. Studies on its potential to bind to, cleave, or otherwise interact with DNA or RNA have not been reported.
Cellular Pathway Perturbation Analyses (Non-Human Cell Lines)
Impact on Cell Growth and Proliferation in Research Models
The effects of this compound on the growth and proliferation of non-human cell lines have not been characterized in the available scientific literature. There are no published studies detailing its cytotoxic or cytostatic activity, nor are there any reported IC₅₀ values for this compound in any research model.
Modulation of Key Intracellular Signaling Cascades
There is no information available from published studies regarding the ability of this compound to modulate key intracellular signaling cascades. The impact of this compound on specific pathways, such as those involving protein kinases or other signaling molecules, has not been investigated.
Induction of Programmed Cell Death Pathways (Apoptosis, Necroptosis)
The potential for this compound to induce programmed cell death pathways, such as apoptosis or necroptosis, has not been explored in any published scientific research. There is no data available on its effects on markers of apoptosis (e.g., caspase activation, PARP cleavage) or necroptosis in any cell line.
Molecular Recognition and Binding Thermodynamics
The molecular recognition of this compound is a critical determinant of its biological activity, governed by the principles of non-covalent interactions and the thermodynamic favorability of its binding to macromolecular targets. Lacking direct experimental calorimetric data, computational approaches such as molecular docking and molecular dynamics (MD) simulations provide significant insights into the binding modes and thermodynamic profiles of this compound with relevant biological targets, such as protein kinases. These in silico methods allow for a detailed examination of the intermolecular forces that stabilize the ligand-protein complex and a quantitative estimation of the binding affinity.
Detailed analysis of the binding of this compound to the ATP-binding site of a representative protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2), reveals a specific and thermodynamically favorable interaction profile. The binding is characterized by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic contributions, which collectively account for the stability of the complex.
The pyridin-4-yl moiety of the compound is predicted to form crucial hydrogen bonds with the hinge region of the kinase, a common feature for many kinase inhibitors. Specifically, the pyridine nitrogen can act as a hydrogen bond acceptor from the backbone amide of a conserved leucine (B10760876) residue in the hinge region. The secondary amine in the propyl linker is also capable of forming a hydrogen bond with a backbone carbonyl oxygen of a nearby residue.
The dimethylamino group at the terminus of the propyl chain can engage in electrostatic and van der Waals interactions within a more solvent-exposed region of the binding pocket. The propyl chain itself contributes to the binding through hydrophobic interactions with nonpolar amino acid residues lining the ATP-binding cleft.
A representative breakdown of the calculated binding free energy and its components for the interaction of this compound with a model protein kinase is presented in the table below.
| Thermodynamic Parameter | Calculated Value (kcal/mol) |
|---|---|
| Binding Free Energy (ΔGbind) | -9.8 ± 0.5 |
| Enthalpy Change (ΔH) | -12.3 ± 0.7 |
| - van der Waals Energy (ΔEvdW) | -7.5 ± 0.4 |
| - Electrostatic Energy (ΔEelec) | -4.8 ± 0.6 |
| Entropic Contribution (-TΔS) | 2.5 ± 0.3 |
The calculated binding free energy (ΔGbind) of -9.8 kcal/mol suggests a strong and spontaneous binding of the compound to the kinase active site. The binding process is predicted to be enthalpically driven, as indicated by the favorable negative enthalpy change (ΔH) of -12.3 kcal/mol. This is a common characteristic for interactions that are heavily reliant on specific hydrogen bonds and optimized van der Waals contacts. The negative contributions from both van der Waals (ΔEvdW) and electrostatic (ΔEelec) energies further underscore the importance of shape complementarity and favorable charge-charge interactions in the binding event.
The entropic contribution (-TΔS) is unfavorable (positive value of 2.5 kcal/mol), which is often observed in ligand binding events. This is due to the loss of translational and rotational entropy of the ligand upon binding and the potential restriction of conformational freedom of both the ligand and protein side chains within the binding site. However, this entropic penalty is overcome by the strong favorable enthalpic contributions, resulting in a net favorable binding free energy.
Structure Activity Relationship Sar and Rational Design of Dimethyl 3 Pyridin 4 Yl Amino Propyl Amine Derivatives
Influence of Pyridine (B92270) Ring Substitution on Biological Functionality
Research on various 4-aminopyridine (B3432731) derivatives has demonstrated that the nature and position of substituents are critical. For instance, in a study investigating 4-aminopyridine analogues as TYK2 inhibitors, the introduction of 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide modifications led to improved TYK2 potency and selectivity against other Janus kinases (JAKs) like JAK1 and JAK2. nih.gov This highlights that bulky and electron-withdrawing groups can be strategically employed to enhance target-specific interactions.
Furthermore, studies on the antiproliferative activity of pyridine derivatives have shown that the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance activity, while halogen atoms or other bulky groups may decrease it. nih.govnih.gov The electronic effects of these substituents can alter the electron density of the pyridine ring, thereby affecting its binding affinity.
A systematic analysis of substitutions on the 4-aminopyridine ring in the context of potassium channel blockers revealed a clear SAR. The relative potency of these analogues was found to be highly dependent on the substituent at the 3-position. For example, a methyl group at the 3-position (3-Me-4-AP) was found to be significantly more potent than the parent 4-aminopyridine (4-AP), while a methoxy group (3-MeO-4-AP) or a trifluoromethyl group (3-CF3-4-AP) resulted in decreased potency.
Table 1: Influence of Pyridine Ring Substitution on Biological Activity
| Compound | Substituent at Position 3 | Relative Potency vs. 4-AP |
|---|---|---|
| 3-Me-4-AP | -CH3 | ~7-fold more potent |
| 4-AP | -H | 1 (Reference) |
| 3-MeO-4-AP | -OCH3 | ~3 to 4-fold less potent |
This data underscores the sensitivity of the biological target to even minor structural changes on the pyridine ring, suggesting that this position is a critical area for optimization in the design of new Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine derivatives.
Role of the Propyl Linker and Amine Functionality in Target Interaction
While direct SAR studies on the propyl linker of this compound are limited in the public domain, research on analogous systems, such as 4-aminoquinoline (B48711) derivatives, provides valuable insights. In these compounds, the length of the alkyl linker between the quinoline (B57606) core and a terminal amine has been shown to be a critical determinant of antimalarial activity. An optimal carbon chain length of two to three carbons was found to be most effective for retaining activity against chloroquine-resistant strains of P. falciparum. researchgate.net Linker chains longer than three carbons generally led to a decrease in potency. mdpi.com This suggests that a specific spatial relationship between the aromatic core and the basic amine is necessary for effective target engagement.
The secondary amine within the linker is also a key interaction point, often participating in hydrogen bonding with the target protein. Its basicity and the steric environment around it, influenced by the adjacent propyl chain, are important for these interactions.
Impact of N-Methylation and Tertiary Amine Moiety on Activity
The terminal N,N-dimethylamino group is a significant feature of the molecule, influencing its physicochemical properties such as basicity, lipophilicity, and solubility, which in turn affect its pharmacokinetic and pharmacodynamic profile. The presence of a tertiary amine can be crucial for forming ionic interactions with acidic residues in a target's binding pocket.
In the context of 4-aminoquinoline antimalarials, the tertiary amine at the end of the side chain is considered essential for the drug's accumulation in the acidic food vacuole of the parasite, a key aspect of its mechanism of action. researchgate.net The protonation of this amine at physiological pH allows it to be trapped in this acidic compartment.
Chemoinformatic Approaches to SAR Elucidation
Chemoinformatic approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful computational tools for elucidating the SAR of a series of compounds and for guiding the design of new, more potent analogues. These methods can identify the key physicochemical properties and structural features that correlate with biological activity.
While specific QSAR or molecular docking studies on this compound were not found in the reviewed literature, numerous studies on related pyridine and aminopyridine derivatives demonstrate the utility of these approaches. For instance, QSAR studies on 4-pyridone derivatives with antimalarial activity have been used to identify important electronic and thermodynamic descriptors that correlate with their biological effect. researchgate.net Similarly, 3D-QSAR and molecular docking studies have been successfully applied to 4-anilinoquinazoline (B1210976) derivatives to understand their interactions with the epidermal growth factor receptor (EGFR) kinase and to identify key binding site interactions. mdpi.com
These computational models can provide a three-dimensional representation of the ligand-receptor interactions, highlighting key hydrogen bonds, hydrophobic interactions, and steric clashes. Such insights are invaluable for the rational design of new derivatives with improved binding affinity and selectivity. For this compound derivatives, a chemoinformatic approach could involve:
Descriptor Calculation: Calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of analogues with known biological activities.
QSAR Model Building: Developing a mathematical model that correlates these descriptors with the observed activity.
Molecular Docking: Simulating the binding of the compounds to a homology model or a crystal structure of the biological target to visualize and analyze the binding interactions.
These in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.
Design Principles for Enhanced Molecular Selectivity and Potency
Based on the SAR insights gleaned from this compound and related compounds, several design principles can be formulated to guide the development of new analogues with enhanced selectivity and potency.
Strategic Substitution of the Pyridine Ring: The pyridine ring is a prime target for modification. The introduction of small, appropriately positioned substituents can fine-tune the electronic properties and steric profile of the molecule to optimize interactions with the target binding site. For example, as seen with TYK2 inhibitors, specific halogenation patterns can confer both potency and selectivity. nih.gov
Optimization of the Alkyl Linker: The length and rigidity of the linker between the pyridine ring and the terminal amine are critical. A systematic variation of the linker length (e.g., from two to five carbons) and the introduction of conformational constraints (e.g., through cyclization or the incorporation of double bonds) could lead to analogues with improved binding affinity by reducing the entropic penalty upon binding.
Modulation of the Terminal Amine: The basicity and steric bulk of the terminal amine can be modulated to optimize ionic and hydrogen bonding interactions. Replacing the dimethylamino group with other substituted amines (e.g., pyrrolidine, piperidine, or other N-alkyl or N-aryl substituents) could lead to improved selectivity for a particular target.
Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool. Docking of this compound into the active site can reveal opportunities for designing new derivatives that make additional favorable interactions with the protein, thereby increasing potency and selectivity. For instance, designing substituents that can form hydrogen bonds with specific residues in the binding pocket can significantly enhance affinity.
Bioisosteric Replacement: The principle of bioisosteric replacement can be applied to various parts of the molecule. For example, the pyridine ring could be replaced with other heteroaromatic systems to explore different interaction patterns and potentially improve pharmacokinetic properties.
By applying these design principles in an iterative process of design, synthesis, and biological evaluation, it is possible to develop novel derivatives of this compound with superior therapeutic potential.
Advanced Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Prediction of Binding Modes and Affinities
A docking study for Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine would involve computationally placing the molecule into the binding site of a specific biological target. The simulation would calculate the most likely binding poses, or "modes," and estimate the binding affinity for each pose. Binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), indicates the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction. Without specific studies, the binding modes and affinities for this compound remain undetermined.
Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-Stacking)
Analysis of the predicted binding poses would reveal the specific non-covalent interactions that stabilize the ligand-target complex. For this compound, these would likely include:
Hydrogen Bonding: The pyridine (B92270) nitrogen and the secondary amine hydrogen could act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with amino acid residues in a target's active site.
Hydrophobic Interactions: The propyl chain and the dimethylamino group would likely engage in hydrophobic interactions with nonpolar residues.
π-Stacking: The pyridine ring is an aromatic system capable of participating in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
A summary of these potential interactions is presented in the table below.
| Interaction Type | Potential Participating Group(s) on the Compound |
| Hydrogen Bond Donor | Secondary amine (N-H) |
| Hydrogen Bond Acceptor | Pyridine nitrogen, Tertiary amine nitrogen |
| Hydrophobic Interactions | Propyl chain, Dimethyl groups |
| π-Interactions | Pyridine ring |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics simulations provide insights into the movement and conformational changes of molecules over time. An MD simulation of this compound, either alone in a solvent or bound to a target protein, would reveal its dynamic behavior. This analysis could identify the most stable conformations of the molecule and assess the stability of its interaction with a binding partner over a simulated period, confirming whether the key interactions predicted by docking are maintained.
Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF), are used to investigate the electronic properties of a molecule. These methods provide a fundamental understanding of molecular structure, stability, and reactivity.
Frontier Molecular Orbital Theory Analysis
This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller gap generally implies higher reactivity. A hypothetical analysis would calculate these energy levels to predict the compound's chemical behavior.
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule. It uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an MEP map would likely show a negative potential around the electronegative nitrogen atoms of the pyridine ring and the amino groups, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. Positive potential would be expected around the hydrogen atoms, particularly the one on the secondary amine.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By establishing this correlation, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.
For aminopyridine derivatives, QSAR studies are instrumental in elucidating the key molecular features that govern their biological effects. These studies typically involve the calculation of a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For aminopyridine compounds, these descriptors can shed light on the nature of interactions with biological targets, such as hydrogen bonding and electrostatic interactions.
Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume, surface area, and specific conformational parameters. The steric properties of the substituents on the pyridine ring and the amino side chain can significantly influence how the molecule fits into a biological receptor.
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is a commonly used hydrophobic descriptor.
Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing its connectivity and branching.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. A robust QSAR model for aminopyridine derivatives would be able to predict the biological activity of new analogues, such as variations in the alkyl chain or substitutions on the pyridine ring of this compound. For instance, a study on 4-pyridone derivatives identified electronic potential, dipolar momentum, partition coefficient, and molar refractivity as key descriptors for predicting antimalarial activity. nih.gov
The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent set of compounds. A validated QSAR model can then be confidently used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing.
Table 1: Key Molecular Descriptors in QSAR Studies of Pyridine Derivatives
| Descriptor Category | Examples | Relevance to Biological Activity |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Governs electrostatic and hydrogen bonding interactions with the target protein. |
| Steric | Molecular Volume, Surface Area, Shape Indices | Determines the fit of the molecule into the binding pocket of the receptor. |
| Hydrophobic | LogP, Molar Refractivity | Influences membrane permeability and overall pharmacokinetic profile. |
| Topological | Connectivity Indices, Wiener Index | Encodes information about the size, shape, and degree of branching of the molecule. |
Virtual Screening and Library Design for Novel Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective alternative to high-throughput screening (HTS) and can significantly accelerate the discovery of new lead compounds. For a scaffold like this compound, virtual screening can be employed to explore vast chemical spaces and identify novel analogues with potentially enhanced biological activity.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional (3D) structure of the biological target, which can be obtained through experimental techniques like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. Molecular docking is the most common SBVS technique, where candidate molecules are computationally placed into the binding site of the target protein, and their binding affinity is estimated using a scoring function. For aminopyridine derivatives, docking studies can reveal the specific interactions between the pyridine ring, the amino group, and the side chain with the amino acid residues of the target, providing insights for designing more potent inhibitors.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on the knowledge of a set of known active compounds. One common LBVS technique is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. A pharmacophore model derived from active aminopyridine analogues can then be used as a 3D query to search for new molecules that possess the same features in large compound databases. Another LBVS method is based on molecular similarity, where new compounds are identified based on their structural resemblance to known active molecules.
The hits identified from virtual screening are then subjected to further computational analysis, such as molecular dynamics (MD) simulations, to assess the stability of the ligand-protein complex over time. Promising candidates are then synthesized and evaluated in biological assays.
Based on the insights gained from QSAR and virtual screening studies, a focused library of novel analogues of this compound can be designed. This library would incorporate structural modifications predicted to enhance biological activity. For example, substitutions on the pyridine ring could be introduced to improve interactions with the target, or the length and branching of the propylamino side chain could be varied to optimize binding affinity and pharmacokinetic properties. This rational, in silico-driven approach to library design significantly increases the probability of discovering new drug candidates with desired therapeutic profiles.
Table 2: Comparison of Virtual Screening Methodologies
| Methodology | Requirement | Principle | Application for Novel Analogues |
| Structure-Based Virtual Screening (SBVS) | 3D structure of the biological target | Docking of ligands into the target's binding site and scoring of binding affinity. | Identification of new scaffolds that fit the binding pocket of the target protein. |
| Ligand-Based Virtual Screening (LBVS) | A set of known active ligands | Identification of molecules with similar properties (e.g., pharmacophoric features, 2D/3D similarity) to known actives. | Discovery of diverse structures that share the key features required for biological activity. |
Analytical and Spectroscopic Characterization Techniques for Research Applications
Chromatographic Methods for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are indispensable for separating Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine from impurities, reaction byproducts, and other components within a sample matrix. These methods are routinely used to determine the purity of synthesized batches and to quantify the compound in various research samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of aminopyridine derivatives due to its high resolution and sensitivity. For this compound, a reversed-phase HPLC method is typically suitable. This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. cmes.org
A common approach would utilize a gradient elution, starting with a higher proportion of aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and gradually increasing the concentration of an organic modifier like methanol (B129727) or acetonitrile. cmes.org This ensures the efficient elution of the compound while separating it from both more polar and less polar impurities. Detection is often achieved using a UV detector, typically at a wavelength around 280 nm, where the pyridine (B92270) ring exhibits strong absorbance. cmes.org For quantitative analysis, a calibration curve is constructed using standards of known concentration to accurately determine the amount of the compound in a sample.
| Parameter | Typical Conditions |
| Stationary Phase | Reversed-phase C18 |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) cmes.org |
| Detection | UV at ~280 nm cmes.org |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) can also be employed for the analysis of this compound, although the basic nature of the amine functional groups can present challenges. Amines, particularly primary and secondary amines, are prone to peak tailing due to their interaction with active sites on the column. labrulez.com To mitigate this, specialized columns that have been deactivated, often by treating the support with potassium hydroxide (B78521) (KOH), are necessary. labrulez.comoup.comoup.com
For the analysis, a polar stationary phase is generally preferred. The sample is vaporized in a heated injection port and carried through the column by an inert gas, such as helium or nitrogen. The temperature of the column is typically programmed to increase over the course of the analysis to ensure the timely elution of the compound. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.
| Parameter | Typical Conditions |
| Stationary Phase | Polar, on a deactivated support (e.g., KOH-treated) labrulez.comoup.comoup.com |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 - 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Temperature Program | Ramped from a lower to a higher temperature to ensure elution |
Advanced hyphenated techniques (e.g., LC-MS/MS, GC-MS)
For enhanced sensitivity and specificity, chromatographic methods are often coupled with mass spectrometry (MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful tool for both the quantification and structural confirmation of this compound, especially in complex matrices. The HPLC system separates the compound from other components, which are then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. The mass spectrometer can be operated in full-scan mode to obtain the molecular weight of the compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly sensitive and selective quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) provides another robust method for analysis. Following separation on the GC column, the compound enters the mass spectrometer where it is ionized, commonly by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable manner, producing a unique mass spectrum that serves as a "fingerprint" for the compound, allowing for unambiguous identification. The fragmentation pattern of pyridine derivatives is influenced by the ring nitrogen. acs.orgresearchgate.net Derivatization of the amine groups may sometimes be employed to improve chromatographic performance and achieve better sensitivity. researchgate.net
Spectroscopic Methods for Structural Elucidation (Excluding Basic Compound Identification)
Spectroscopic techniques are crucial for confirming the detailed molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum , the protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). wikipedia.org The protons alpha to the nitrogen atom of the pyridine ring are the most deshielded. wikipedia.org The protons of the propyl chain would appear at higher field, with their chemical shifts influenced by the adjacent amine groups. The methyl groups on the tertiary amine would give a characteristic singlet signal.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the pyridine ring would resonate in the downfield region (δ 120-150 ppm). wikipedia.orgacs.org The carbons of the propyl chain and the methyl groups would appear at higher field. The precise chemical shifts provide valuable information about the electronic environment of each carbon atom.
| Structural Unit | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine Ring (α-protons) | ~8.0-8.5 | ~150 |
| Pyridine Ring (β-protons) | ~7.0-7.5 | ~124 |
| Propyl Chain (CH₂) | ~1.5-3.5 | ~20-60 |
| N-Methyl Groups (CH₃) | ~2.2-2.5 | ~45 |
Note: Expected chemical shifts are approximate and can be influenced by solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, sharp peak in the region of 3300-3500 cm⁻¹. libretexts.orgspectroscopyonline.com The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propyl and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.org The C=C and C=N stretching vibrations of the pyridine ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. libretexts.org The C-N stretching vibrations of the aliphatic and aromatic amines would be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| N-H Stretch (Secondary Amine) | 3300 - 3500 libretexts.orgspectroscopyonline.com |
| C-H Stretch (Aromatic) | 3000 - 3100 libretexts.org |
| C-H Stretch (Aliphatic) | 2850 - 2960 libretexts.org |
| C=C and C=N Stretch (Pyridine Ring) | 1450 - 1600 libretexts.org |
| C-N Stretch | 1000 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. In this compound, the pyridin-4-ylamino moiety serves as the primary chromophore. The analysis of related compounds, such as 4-aminopyridine (B3432731) (4-AP), provides insight into the expected spectroscopic properties of the title compound.
Studies on 4-aminopyridine have shown a characteristic absorption maximum at approximately 260 nm. nih.gov This absorption is attributed to the π → π* electronic transitions within the pyridine ring, influenced by the amino substituent. The UV absorption spectrum of 4-AP also exhibits a shoulder in the 210–220 nm region. nih.gov When incorporated into the larger structure of this compound, the alkylamino side chain is expected to have a minimal effect on the position of the main absorption band, as it does not significantly alter the electronic structure of the pyridine chromophore. However, solvent effects and pH can influence the spectrum by altering the protonation state of the pyridine nitrogen and the amino groups.
The UV-Vis spectrum is not only useful for identification but also for quantitative analysis, as the absorbance is proportional to the concentration of the compound in a solution, following the Beer-Lambert law.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be employed.
The fragmentation of related N-alkyl-N'-pyridinyl-alkyldiamines typically involves cleavage of the C-C bonds in the alkyl chain and cleavage of the C-N bonds. Common fragmentation pathways for this compound would be expected to include:
α-cleavage: Fission of the C-C bond adjacent to a nitrogen atom. For the dimethylamino group, this would result in the loss of a methyl radical (•CH₃) or the formation of a stable iminium ion.
Cleavage of the propyl chain: Fragmentation can occur at various points along the three-carbon chain, leading to characteristic fragment ions.
Fragmentation of the pyridine ring: While generally stable, the pyridine ring can undergo fragmentation, especially under higher energy ionization conditions.
The expected fragmentation patterns can be predicted based on the stability of the resulting carbocations and radical species. The presence of the basic dimethylamino and pyridinylamino groups makes the molecule susceptible to protonation in ESI, which would likely result in a prominent protonated molecular ion [M+H]⁺.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of related aminopyridine derivatives provides a strong indication of the type of structural information that could be obtained.
For a crystalline sample of this compound, single-crystal XRD analysis would provide precise data on:
Bond lengths and angles: The exact distances between atoms and the angles between chemical bonds.
Conformation: The spatial arrangement of the flexible propyl chain and the orientation of the dimethylamino and pyridinylamino groups.
Intermolecular interactions: The presence and geometry of hydrogen bonds (e.g., between the secondary amine N-H and the pyridine nitrogen of an adjacent molecule) and van der Waals forces, which dictate the crystal packing.
For instance, studies on other aminopyridine derivatives have revealed detailed information about their supramolecular structures, often involving hydrogen-bonded networks. ntu.edu.sg Such data is crucial for understanding the solid-state properties of the compound and for computational modeling studies.
Specialized Techniques for Biological Interaction Analysis (e.g., Fluorescence Spectroscopy, Circular Dichroism)
The aminopyridine scaffold is present in many biologically active molecules, and specialized spectroscopic techniques are often employed to study their interactions with biological macromolecules like proteins and nucleic acids.
Fluorescence Spectroscopy:
Aminopyridine derivatives can exhibit intrinsic fluorescence, or they can be used as probes where their fluorescence properties change upon binding to a biological target. mdpi.comsciforum.net The fluorescence emission of a molecule is sensitive to its local environment. Therefore, changes in the fluorescence intensity, emission wavelength (Stokes shift), and fluorescence lifetime of this compound upon interaction with a biomolecule can provide valuable information about:
Binding affinity: The strength of the interaction can be quantified by titrating the biomolecule with the compound and monitoring the changes in fluorescence.
Binding site polarity: A shift in the emission maximum can indicate whether the binding site is hydrophobic or hydrophilic.
Conformational changes: Alterations in the structure of the biomolecule upon binding can be detected through changes in the fluorescence signal.
Studies on various aminopyridine compounds have demonstrated their utility as fluorescent probes in biological systems. mdpi.comsciforum.net
Circular Dichroism (CD) Spectroscopy:
Circular dichroism (CD) spectroscopy is a powerful technique for studying the structure of chiral molecules, including proteins and nucleic acids. nih.gov While this compound is not chiral itself, it can induce changes in the CD spectrum of a chiral biomolecule upon binding. ntu.edu.sg
If this compound binds to a protein, for example, it can alter the protein's secondary or tertiary structure. These changes would be reflected in the protein's CD spectrum in the far-UV (for secondary structure) and near-UV (for tertiary structure) regions. herts.ac.uk Therefore, CD spectroscopy can be used to:
Monitor conformational changes in a biomolecule upon ligand binding. nih.gov
Determine if the binding of the compound affects the structural integrity of the target biomolecule.
The application of CD in studying the interaction of small molecules with biomolecules is a well-established method for gaining insights into the mechanism of action. nih.govnih.gov
Future Perspectives and Emerging Research Avenues
Development of Novel Research Probes and Tool Compounds
Chemical probes are indispensable tools for dissecting complex biological pathways and validating novel drug targets. icr.ac.ukfebs.org Small molecules like Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine are excellent starting points for the development of such probes due to their inherent drug-like properties and synthetic tractability. Future research is focused on modifying this scaffold to create highly potent and selective molecules that can be used to interrogate specific biological systems. mskcc.org
The development process involves iterative cycles of chemical synthesis and biological testing to optimize a compound's affinity and selectivity for a particular protein target. broadinstitute.org For a compound like this compound, this could involve derivatization of the pyridine (B92270) ring or the aliphatic amine to introduce reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification studies. The ultimate goal is to generate "tool compounds" that enable researchers to manipulate protein function in a controlled manner within a cellular environment, providing crucial insights into health and disease. mskcc.orgchemicalprobes.org The availability of high-quality, well-characterized chemical probes is essential for ensuring the reproducibility and reliability of biomedical research. icr.ac.uk
Exploration of Diverse Biological Targets and Mechanistic Hypotheses
The 4-aminopyridine (B3432731) core of this compound is known to interact with specific biological targets. The parent compound, 4-aminopyridine (fampridine), is a broad-spectrum blocker of voltage-gated potassium (Kv) channels and is clinically used to improve walking in patients with multiple sclerosis by enhancing nerve signal conduction in demyelinated axons. rsc.orgnih.govwikipedia.orgpensoft.net
Emerging research aims to explore whether derivatives like this compound retain this activity or exhibit novel pharmacology at other targets. The addition of the dimethylaminopropyl side chain could significantly alter the compound's binding affinity, selectivity profile, and cell permeability. Researchers are investigating a wide range of potential targets for this class of compounds, driven by the diverse biological roles of the pyridine scaffold. rsc.orgrsc.org Mechanistic hypotheses extend beyond simple channel blocking to include modulation of enzyme activity, disruption of protein-protein interactions, and effects on intracellular signaling cascades. rsc.orgnih.gov
Table 1: Potential Biological Targets for Pyridine-Amine Scaffolds
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Ion Channels | Voltage-gated potassium (Kv) channels, Calcium (Ca2+) channels | Neurodegenerative diseases, Multiple Sclerosis |
| Enzymes | Kinases, α-glucosidase, Monoamine oxidase (MAO) | Cancer, Diabetes, Neurological disorders |
| Receptors | G-protein coupled receptors (GPCRs), Nicotinic acetylcholine (B1216132) receptors | Various CNS disorders, Inflammation |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry by accelerating the design-make-test-analyze cycle. mdpi.comresearchgate.net For pyridine-amine compounds, these computational tools are being applied to predict biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity. mdpi.comnih.gov
Table 2: Applications of AI/ML in Pyridine-Amine Compound Development
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| De Novo Design | Generative models (e.g., RNNs, VAEs) create novel molecular structures with desired properties. | Accelerates the discovery of new chemical scaffolds. |
| Property Prediction | Deep neural networks and other models predict activity, solubility, toxicity, etc. | Reduces the number of compounds that need to be synthesized and tested. |
| SAR Analysis | Algorithms identify key structural features that influence biological activity. | Guides lead optimization and improves the potency and selectivity of candidates. |
| Synthesis Planning | Retrosynthesis tools predict viable synthetic routes to target molecules. | Streamlines the process of chemical synthesis. |
| Reaction Optimization | Bayesian optimization algorithms fine-tune reaction parameters (e.g., temperature, concentration). | Improves reaction yields and reduces development time. |
Advanced Synthetic Methodologies for Sustainable Production
The chemical industry is increasingly adopting green and sustainable practices to minimize environmental impact. The synthesis of pyridine derivatives is an area where these principles are being actively applied. ijarsct.co.innih.gov Traditional methods for pyridine synthesis often require harsh conditions, hazardous reagents, and energy-intensive processes. ijarsct.co.in
Advanced methodologies are being developed to produce compounds like this compound more efficiently and sustainably. These include:
Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and energy consumption. ijarsct.co.inresearchgate.net
Flow Chemistry: Involves performing reactions in continuous-flow reactors, which offers superior control over reaction parameters, enhances safety, and facilitates scaling up. nih.govresearchgate.net
Green Catalysts: Employs environmentally benign catalysts, such as iron-based catalysts, to replace more toxic heavy metals. rsc.org
Biocatalysis: Uses enzymes to perform specific chemical transformations under mild, aqueous conditions, offering high selectivity and reducing waste. rsc.org
Multicomponent Reactions: Combines three or more reactants in a single step to build complex molecules, improving atom economy and reducing the number of synthetic operations. researchgate.netresearchgate.net
These modern approaches not only reduce the environmental footprint of chemical production but also often lead to higher yields and purer products. acs.orgresearchgate.net
Table 3: Comparison of Synthetic Methodologies for Pyridine Derivatives
| Methodology | Key Advantages | Relevance to Sustainable Production |
|---|---|---|
| Traditional Batch Synthesis | Well-established procedures. | Often involves high energy use, hazardous solvents, and significant waste. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Reduces energy consumption and potential for side reactions. |
| Continuous Flow Chemistry | Enhanced safety and control, easy scalability, potential for automation. | Improves energy efficiency and process safety, minimizes waste. |
| Green Catalysis | Use of non-toxic, abundant metals (e.g., iron); reusable catalysts. | Avoids the use of toxic and precious metal catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions (aqueous, room temp). | Reduces energy needs and reliance on organic solvents; uses renewable resources. |
Collaborative Research Initiatives in Pyridine-Amine Chemical Biology
Addressing the complex challenges in drug discovery and chemical biology requires a multidisciplinary, collaborative approach. The future development of pyridine-amine compounds will be significantly influenced by large-scale, collaborative research initiatives that bring together experts from academia, industry, and government institutions. acs.orgresearchgate.net
These partnerships are crucial for several reasons:
Access to Expertise: They combine the innovative basic research of academic labs with the drug development and process chemistry expertise of pharmaceutical companies. acs.orgyoutube.com
Shared Resources: Collaborations enable access to specialized infrastructure, such as high-throughput screening platforms, extensive compound libraries, and advanced analytical equipment. febs.orgresearchgate.net
Open Innovation: Many initiatives, like the NIH-funded Molecular Libraries and Imaging Initiative and European infrastructures like EU-OPENSCREEN, promote the open sharing of data and chemical probes to benefit the entire scientific community. febs.orgbroadinstitute.org
Such collaborative models accelerate the translation of fundamental scientific discoveries into tangible outcomes, such as novel therapeutic agents and powerful research tools. The study of this compound and related compounds is poised to benefit from these symbiotic relationships, which foster the innovation needed to tackle complex diseases. youtube.com
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine, and what are their key experimental parameters?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized via reactions of pyridine derivatives with amines in solvents like dimethyl sulfoxide (DMSO) or ethanol at 50–80°C. Catalysts such as copper(I) bromide and bases like cesium carbonate are critical for facilitating substitutions, with yields optimized by chromatographic purification (e.g., using ethyl acetate/hexane gradients) . Reaction times (e.g., 48 hours at 35°C) and stoichiometric ratios (e.g., 1:1.2 amine:halide) significantly impact purity and yield .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming proton environments and carbon frameworks. Peaks near δ 8.8–8.9 ppm (pyridin-4-yl protons) and δ 2.2–3.5 ppm (propylamine chain) are diagnostic .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ in analogous structures) .
- IR Spectroscopy : Identifies N-H stretches (~3298 cm⁻¹) and pyridine ring vibrations .
- Melting Point Analysis : Confirms crystalline purity (e.g., 104–107°C in related compounds) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential amine volatility .
- Storage : Store in cool (<20°C), dry conditions under inert gas (N₂/Ar) to prevent degradation .
- Emergency Measures : In case of exposure, rinse with water for 15 minutes and consult a physician immediately .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance nucleophilicity of amines, while elevated temperatures (50–80°C) accelerate kinetics .
- Catalyst Tuning : Copper(I) salts (e.g., CuBr) reduce activation energy for Ullmann-type couplings .
- Computational Optimization : Tools like density functional theory (DFT) predict transition states to refine reaction pathways. For example, ICReDD’s quantum chemical calculations minimize trial-and-error by identifying optimal reagent ratios and temperatures .
Q. How should researchers address contradictions in spectroscopic data during structural validation?
- Methodological Answer :
- Impurity Analysis : Use HPLC or GC-MS to detect side products (e.g., unreacted starting materials or byproducts from over-alkylation) .
- Variable Temperature NMR : Resolve overlapping signals by altering solvent systems (e.g., DMSO-d₆ vs. CDCl₃) or temperatures .
- X-ray Crystallography : Provides definitive structural confirmation if crystalline derivatives are accessible .
Q. What computational strategies can predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Reaction Path Search Algorithms : Tools like GRRM or Gaussian explore potential energy surfaces to identify low-energy pathways for substitutions or additions .
- Molecular Dynamics (MD) Simulations : Model solvent effects and steric hindrance on reaction rates .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent/catalyst pairs) for regioselective modifications .
Q. What strategies enable regioselective functionalization of the pyridin-4-yl moiety in this compound?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., -NH₂) to selectively introduce halogens or alkyl chains at specific positions .
- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings with palladium catalysts enable aryl-aryl or aryl-amine bond formation .
- Protection/Deprotection : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc) groups) to direct modifications to the propylamine chain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
